Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Vistusertib
CAS No.: 1009298-59-2
VCID: VC0548426
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionVistusertib inhibits the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. Specifically:
This dual inhibition disrupts cancer cell metabolism and signaling pathways, leading to reduced tumor growth and survival. Investigated ConditionsVistusertib has been studied in several cancers, including:
It has shown promise as both monotherapy and in combination regimens . Combination with AnastrozoleA phase I/II trial (VICTORIA study) evaluated vistusertib combined with anastrozole in hormone receptor-positive metastatic endometrial cancer:
Neurofibromatosis Type 2 MeningiomasA phase II trial investigated vistusertib in NF2 patients with progressive meningiomas:
Other TrialsVistusertib has been tested in advanced gastric adenocarcinoma, glioblastoma, and ovarian cancer but faced challenges in achieving consistent efficacy across all tumor types . Common Adverse Effects
Dose AdjustmentsSequential dose reductions were implemented for grade 3 or higher toxicities during trials . Key Findings
ChallengesDespite promising results, development has been discontinued for some indications due to limited clinical benefit or adverse effects in late-stage trials . |
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CAS No. | 1009298-59-2 |
Product Name | Vistusertib |
Molecular Formula | C25H30N6O3 |
Molecular Weight | 462.5 g/mol |
IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide |
Standard InChI | InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 |
Standard InChIKey | JUSFANSTBFGBAF-IRXDYDNUSA-N |
Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C |
SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Canonical SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Appearance | Yellow solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide AZD-2014 AZD2014 vistuserti |
Reference | 1: Huo HZ, Zhou ZY, Wang B, Qin J, Liu WY, Gu Y. Dramatic suppression of colorectal cancer cell growth by the dual mTORC1 and mTORC2 inhibitor AZD-2014. Biochem Biophys Res Commun. 2014 Jan 10;443(2):406-12. doi: 10.1016/j.bbrc.2013.11.099. Epub 2013 Dec 2. PubMed PMID: 24309100. 2: Kahn J, Hayman TJ, Jamal M, Rath BH, Kramp T, Camphausen K, Tofilon PJ. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells. Neuro Oncol. 2014 Jan;16(1):29-37. doi: 10.1093/neuonc/not139. Epub 2013 Dec 4. PubMed PMID: 24311635; PubMed Central PMCID: PMC3870843. 3: Rastogi R, Jiang Z, Ahmad N, Rosati R, Liu Y, Beuret L, Monks R, Charron J, Birnbaum MJ, Samavati L. Rapamycin induces mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) expression through activation of protein kinase B and mitogen-activated protein kinase kinase pathways. J Biol Chem. 2013 Nov 22;288(47):33966-77. doi: 10.1074/jbc.M113.492702. Epub 2013 Oct 14. PubMed PMID: 24126911; PubMed Central PMCID: PMC3837136. 4: Pike KG, Malagu K, Hummersone MG, Menear KA, Duggan HM, Gomez S, Martin NM, Ruston L, Pass SL, Pass M. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorg Med Chem Lett. 2013 Mar 1;23(5):1212-6. doi: 10.1016/j.bmcl.2013.01.019. Epub 2013 Jan 18. PubMed PMID: 23375793. |
PubChem Compound | 25262792 |
Last Modified | Aug 15 2023 |
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